molecular formula C14H10Cl2NO2- B1209939 Voltaren

Voltaren

Cat. No. B1209939
M. Wt: 295.1 g/mol
InChI Key: DCOPUUMXTXDBNB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diclofenac(1-) is the conjugate base of diclofenac. It is a conjugate base of a diclofenac.

Scientific Research Applications

1. Historical Context and Electrotherapy

Voltaren, a pharmaceutical trademark, is interestingly linked to the history of electrotherapy for pain treatment. The name Voltaren is thought to be derived from Alessandro Volta, a pioneer in the study of electricity, highlighting the historical use of electrotherapy for pain, gout, and rheumatic disorders (Helmstädter, 2003).

2. Long-Term Tolerability

A study assessing the long-term tolerability of Voltaren found it to be safe for chronic use, showing no adverse effects on hemopoiesis, liver, or renal function (Miura, 1975).

3. Reduction in Exercise-Induced Muscle Injury

Voltaren has been shown to significantly reduce exercise-induced muscle damage. A study using diclofenac sodium (Voltaren) demonstrated less muscle tissue damage and a significant lowering of post-exercise creatine kinase ratios, indicating its effectiveness in reducing muscle injury (O'Grady et al., 2000).

4. Impact on Spermatogenesis

In a study examining the effect of Voltaren on spermatogenesis in infertile oligospermic patients, a significant increase in the number and motility of spermatozoa was observed in patients with high levels of seminal prostaglandin treated with diclofenac sodium (Moskovitz et al., 1988).

5. Alternative Treatment for Temporomandibular Joint Pain

Diclofenac sodium (Voltaren) has been studied as an alternative treatment for temporomandibular joint pain. The study found it to be effective in reducing TMJ pain and tenderness to palpation of the masticatory muscles (Ekberg et al., 1996).

6. Pharmacological Properties

Voltaren's pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic activities, have been attributed to its inhibition of prostaglandin biosynthesis, contributing to its broad therapeutic applications (Menassé et al., 1978).

7. Treatment of Cystoid Macular Edema

Diclofenac sodium (Voltaren) has been shown to be effective in treating chronic cystoid macular edema following cataract extraction, demonstrating significant improvement in visual acuity and reduction in CME (Rho, 2003).

properties

Product Name

Voltaren

Molecular Formula

C14H10Cl2NO2-

Molecular Weight

295.1 g/mol

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/p-1

InChI Key

DCOPUUMXTXDBNB-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voltaren
Reactant of Route 2
Reactant of Route 2
Voltaren
Reactant of Route 3
Reactant of Route 3
Voltaren
Reactant of Route 4
Reactant of Route 4
Voltaren
Reactant of Route 5
Reactant of Route 5
Voltaren
Reactant of Route 6
Reactant of Route 6
Voltaren

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.